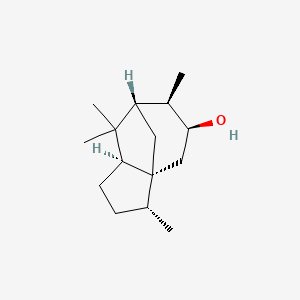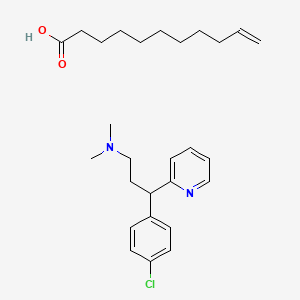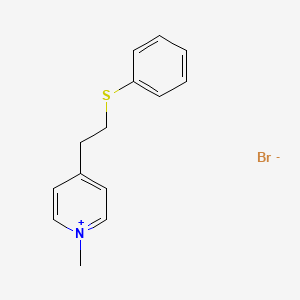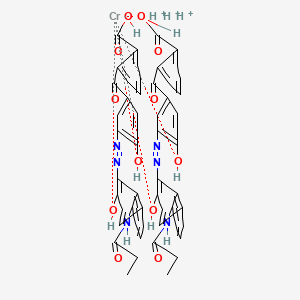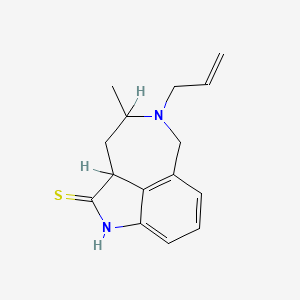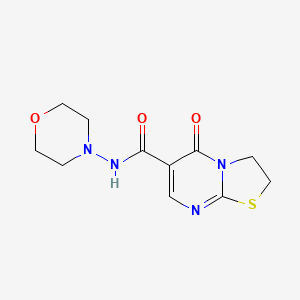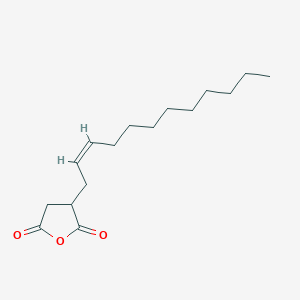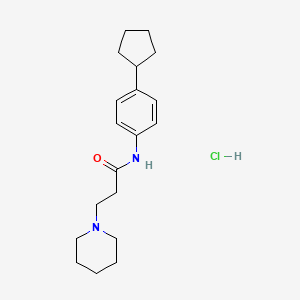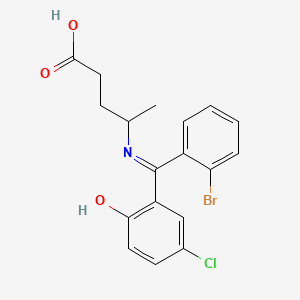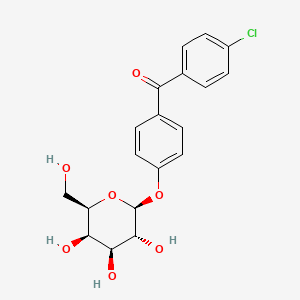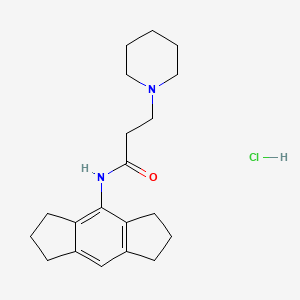
1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone is a heterocyclic compound with the molecular formula C11H15N3O It is a derivative of pyrimidinone, featuring an aminophenyl group attached to the tetrahydro-2-pyrimidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone typically involves the reaction of 4-aminobenzylamine with tetrahydro-2-pyrimidinone under specific conditions. One common method includes:
Reactants: 4-aminobenzylamine and tetrahydro-2-pyrimidinone.
Catalysts: Acidic or basic catalysts can be used to facilitate the reaction.
Solvents: Common solvents include methanol or ethanol.
Conditions: The reaction is usually carried out at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated systems can further enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thioxopyrimidines: These compounds have a sulfur atom in place of the oxygen in the pyrimidinone ring and exhibit different biological activities.
Pyrimidine-2(1H)-ones: These derivatives have variations in the substituents on the pyrimidinone ring, leading to different chemical and biological properties.
Uniqueness
1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone is unique due to its specific aminophenyl substitution, which imparts distinct chemical reactivity and biological activity compared to other pyrimidinone derivatives. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Numéro CAS |
34790-78-8 |
|---|---|
Formule moléculaire |
C11H15N3O |
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
1-[(4-aminophenyl)methyl]-1,3-diazinan-2-one |
InChI |
InChI=1S/C11H15N3O/c12-10-4-2-9(3-5-10)8-14-7-1-6-13-11(14)15/h2-5H,1,6-8,12H2,(H,13,15) |
Clé InChI |
AVMALBAKHIHJMN-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)N(C1)CC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


